3-(Bromomethyl)biphenyl
CAS No.: 14704-31-5
VCID: VC0018806
Molecular Formula: C13H11Br
Molecular Weight: 247.13 g/mol
* For research use only. Not for human or veterinary use.
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Description | 3-(Bromomethyl)biphenyl is an organic compound belonging to the biphenyl family, characterized by a bromomethyl group attached to the biphenyl structure. Its IUPAC name is 1-(bromomethyl)-3-[3-(trifluoromethyl)phenyl]benzene. The molecular formula is C14H10BrF3 and the molecular weight is 315.13 g/mol. 3-(Bromomethyl)biphenyl is not categorized as a medicine or drug, and it has not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. вводbodily introduction of this product into humans or animals is strictly prohibited by law. This compound is used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. It can also serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes. Due to its unique structure, it is a candidate for drug discovery and development, especially in designing molecules with specific biological activities, or as a probe to study biochemical pathways and interactions. In industry, 3-(Bromomethyl)biphenyl is used in developing advanced materials like polymers and coatings because of its stability and functional group versatility, and it may have applications in the electronics industry, specifically in the development of organic semiconductors and other electronic materials. Similar compounds include 3'-(Bromomethyl)-[1,1'-biphenyl]-3-carbonitrile, which has a carbonitrile group in place of the trifluoromethyl group , and 3-(Bromomethyl)-2-methyl-1,1'-biphenyl . Biphenyl, 4-(bromomethyl) is another similar compound . |
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CAS No. | 14704-31-5 |
Product Name | 3-(Bromomethyl)biphenyl |
Molecular Formula | C13H11Br |
Molecular Weight | 247.13 g/mol |
IUPAC Name | 1-(bromomethyl)-3-phenylbenzene |
Standard InChI | InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 |
Standard InChIKey | RTFPTPXBTIUISM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CBr |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CBr |
Synonyms | 3-(Bromomethyl)-1,1’-biphenyl; 3-Phenylbenzyl Bromide; m-Phenylbenzyl bromide |
PubChem Compound | 3864405 |
Last Modified | Sep 17 2023 |
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